REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[CH:4][NH:5][C:6]=1[C:7]#[N:8].[F:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14]>N1C=CC=CC=1>[C:7]([C:6]1[NH:5][CH:4]=[N:3][C:2]=1[NH:1][C:13](=[O:14])[C:12]1[CH:16]=[CH:17][CH:18]=[C:10]([F:9])[CH:11]=1)#[N:8]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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NC=1N=CNC1C#N
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C(=O)Cl)C=CC1
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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at reflux for one hour
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the pyridine removed under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with saturated aqueous sodium bicarbonate and water
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Type
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FILTRATION
|
Details
|
The residual solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed sequentially with two portions of water, diethyl ether, and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solid was dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
mp, 222°-240°
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in ethanol
|
Type
|
CUSTOM
|
Details
|
precipitated with petroleum ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying N-(5-cyano-1H-imidazol-4-yl)-3-fluorobenzamide (2.0 g; mp, 242°-46°)
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(N=CN1)NC(C1=CC(=CC=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |